Cas no 118090-09-8 (Benzo[d]thiazole-2-thiol)
![Benzo[d]thiazole-2-thiol structure](https://ja.kuujia.com/scimg/cas/118090-09-8x500.png)
Benzo[d]thiazole-2-thiol 化学的及び物理的性質
名前と識別子
-
- Benzo[d]thiazole-2-thiol
- 2-Benzothiazolethiol
- Benzo[d]thiazole-2(3H)-thione
- 2-Benzothiazolethiol(9CI)
-
- インチ: InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
- InChIKey: YXIWHUQXZSMYRE-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1S
計算された属性
- せいみつぶんしりょう: 166.98645
じっけんとくせい
- PSA: 12.89
Benzo[d]thiazole-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A792447-25g |
Benzo[d]thiazole-2-thiol |
118090-09-8 | 98+% | 25g |
$21.0 | 2025-02-21 | |
Ambeed | A792447-500g |
Benzo[d]thiazole-2-thiol |
118090-09-8 | 98+% | 500g |
$245.0 | 2025-02-21 | |
Ambeed | A792447-100g |
Benzo[d]thiazole-2-thiol |
118090-09-8 | 98+% | 100g |
$69.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 098114-10g |
Benzo[d]thiazole-2-thiol |
118090-09-8 | 95+% | 10g |
616CNY | 2021-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1568313-500g |
Benzo[d]thiazole-2-thiol |
118090-09-8 | 98% | 500g |
¥1523.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 098114-100g |
Benzo[d]thiazole-2-thiol |
118090-09-8 | 95+% | 100g |
3282CNY | 2021-05-07 | |
Aaron | AR009L6V-5g |
2-Benzothiazolethiol(9CI) |
118090-09-8 | 98% | 5g |
$4.00 | 2025-01-23 | |
1PlusChem | 1P009KYJ-500g |
2-Benzothiazolethiol(9CI) |
118090-09-8 | 98+% | 500g |
$196.00 | 2023-12-26 | |
A2B Chem LLC | AE46267-5g |
2-Mercaptobenzothiazole |
118090-09-8 | 98+% | 5g |
$6.00 | 2024-04-20 | |
Chemenu | CM362329-500g |
2-Mercaptobenzothiazole |
118090-09-8 | 95%+ | 500g |
$*** | 2023-04-03 |
Benzo[d]thiazole-2-thiol 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
Benzo[d]thiazole-2-thiolに関する追加情報
Benzo[d]thiazole-2-thiol (CAS No. 118090-09-8): A Key Intermediate in Modern Pharmaceutical Research
Benzo[d]thiazole-2-thiol, identified by the chemical compound code CAS No. 118090-09-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical research due to its versatile structural properties and potential biological activities. This compound belongs to the benzo[d]thiazole class, a scaffold that is widely recognized for its presence in numerous bioactive molecules, including drugs and natural products. The structural motif of benzo[d]thiazole combines a benzene ring with a thiazole ring, linked through a sulfur atom, which endows it with unique electronic and steric characteristics that make it an attractive scaffold for medicinal chemistry applications.
The thiol (-SH) functional group attached to the 2-position of the benzo[d]thiazole core is particularly noteworthy, as it introduces reactivity that can be exploited in various synthetic transformations. Thiols are known for their ability to participate in disulfide bond formation, metal coordination, and nucleophilic substitution reactions, making them valuable tools in both organic synthesis and drug design. The presence of this thiol group in Benzo[d]thiazole-2-thiol allows for further derivatization, enabling the creation of a diverse array of analogs with tailored biological properties.
In recent years, the pharmaceutical industry has shown increasing interest in benzo[d]thiazole derivatives due to their reported activities across a spectrum of therapeutic areas. Studies have highlighted the potential of these compounds as antimicrobial agents, anti-inflammatory drugs, and even candidates for anticancer therapy. The unique electronic distribution within the benzo[d]thiazole ring system is thought to contribute to its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes.
One of the most compelling aspects of Benzo[d]thiazole-2-thiol is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with enhanced pharmacological profiles. For instance, modifications at the 2-thiol position have been explored to optimize binding affinity and selectivity for specific biological targets. Additionally, the thiol group provides a handle for conjugation with other functional groups, allowing for the development of prodrugs or targeted delivery systems.
The growing body of literature on benzo[d]thiazole derivatives underscores their significance in drug discovery. Several recent studies have demonstrated the efficacy of compounds derived from this scaffold in preclinical models. For example, derivatives of Benzo[d]thiazole-2-thiol have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to fine-tune the structure while maintaining biological activity has made this class of compounds particularly appealing to medicinal chemists.
From a synthetic chemistry perspective, Benzo[d]thiazole-2-thiol offers a versatile platform for exploring new reaction pathways and methodologies. The thiol group can be easily oxidized to form disulfides or reduced from disulfides back to thiols, providing chemists with powerful tools for controlling molecular architecture. Furthermore, palladium-catalyzed cross-coupling reactions can be employed at the thiol position to introduce additional complexity into the molecule. These synthetic advantages have enabled the rapid expansion of the chemical space available for exploration.
The application of computational methods has further accelerated the discovery process involving Benzo[d]thiazole-2-thiol derivatives. Molecular modeling techniques allow researchers to predict binding modes and affinity profiles before conducting costly wet-lab experiments. This high-throughput virtual screening approach has been instrumental in identifying lead compounds that exhibit promising biological activity. The integration of computational chemistry with traditional synthetic methods has created a powerful pipeline for drug development.
Looking ahead, the future prospects for Benzo[d]thiazole-2-thiol and its derivatives remain bright. Advances in synthetic methodologies and an increasing understanding of biological mechanisms will likely lead to new applications in medicine. The development of more sophisticated analytical techniques will also enhance our ability to study these compounds in vitro and in vivo, providing deeper insights into their mechanisms of action.
In conclusion, Benzo[d]thiazole-2-thiol (CAS No. 118090-09-8) represents a valuable building block in pharmaceutical research. Its unique structural features and reactivity make it an ideal candidate for generating novel bioactive molecules with potential therapeutic applications. As research continues to uncover new possibilities within this scaffold, it is expected that compounds derived from Benzo[d]thiazole-2-thiol will continue to play a significant role in addressing unmet medical needs.
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